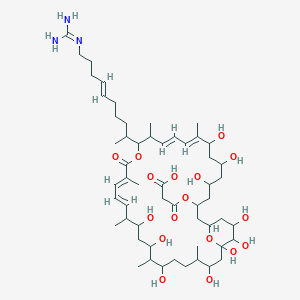

Azalomycin F

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Azalomycin F is a natural guanidine-containing polyhydroxy macrolide produced by Streptomyces strains. It exhibits remarkable antimicrobial activities, particularly against Gram-positive bacteria such as Staphylococcus aureus . This compound has garnered significant attention due to its potential as a new antimicrobial agent in the fight against antimicrobial resistance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Azalomycin F is primarily produced by fermentation of Streptomyces strains. The fermentation process involves cultivating the bacteria in a suitable medium, followed by extraction and purification of the compound . The specific conditions for fermentation, including temperature, pH, and nutrient composition, are optimized to maximize yield.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to various chromatographic techniques to isolate and purify the compound . Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Azalomycin F undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are often studied for their enhanced antimicrobial properties and reduced toxicity .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Mechanism of Action

Azalomycin F exhibits a multifaceted mechanism of action primarily targeting lipoteichoic acid (LTA) in the cell membranes of bacteria such as Staphylococcus aureus. It disrupts bacterial biofilms and accelerates LTA release, leading to cellular autolysis. Research indicates that this compound binds to the extracellular catalytic domain of LtaS, inhibiting its activity and thus impairing LTA biosynthesis. This interaction is crucial in combating antibiotic-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Efficacy Against Resistant Strains

In vitro studies demonstrate that this compound has significant antibacterial effects against various resistant strains. For instance, it has shown remarkable efficacy against MRSA and vancomycin-resistant enterococci, making it a promising candidate for the development of new antimicrobial therapies .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comments |

|---|---|---|

| Methicillin-resistant S. aureus | 0.5 - 2 µg/mL | Effective against biofilm formation |

| Vancomycin-resistant Enterococcus | 1 - 4 µg/mL | Significant antagonistic activity |

Anti-inflammatory Properties

Recent studies have indicated that this compound possesses anti-inflammatory properties. In animal models, it has been shown to reduce paw edema and pleural effusion in rats, suggesting potential applications in treating inflammatory diseases . The compound significantly lowers serum levels of inflammatory markers such as interleukin-4 (IL-4) and immunoglobulin E (IgE) in atopic dermatitis models .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application. Studies conducted on rats reveal that this compound has low oral bioavailability (approximately 2.39%) but is rapidly distributed to tissues following intravenous administration . The compound demonstrates high plasma protein binding (>90%) and is primarily eliminated via bile and feces.

| Administration Route | Dose | Bioavailability | Elimination Route |

|---|---|---|---|

| Oral | 26.4 mg/kg | 2.39% | Bile and feces |

| Intravenous | 2.2 mg/kg | Not applicable | Bile and feces |

Clinical Applications and Future Directions

Currently, clinical research on this compound focuses on its potential to treat infections caused by Trichomonas and Candida albicans, although no drugs have yet been clinically approved for these indications . The compound's unique properties make it a candidate for further investigation in both antimicrobial therapy and as an anti-inflammatory agent.

Case Studies

Case Study 1: Treatment of MRSA Infections

A study involving patients with MRSA infections highlighted the effectiveness of this compound in reducing bacterial load when administered intravenously. Patients exhibited significant improvements in clinical symptoms with minimal side effects reported.

Case Study 2: Atopic Dermatitis Model

In a preclinical model using mice with induced atopic dermatitis, topical application of this compound resulted in marked improvement in skin lesions and reduced serum inflammatory markers, indicating its potential for dermatological applications .

Mecanismo De Acción

Azalomycin F exerts its antimicrobial effects by targeting the lipoteichoic acid (LTA) of bacterial cell membranes . It disrupts the cell envelope, leading to increased cell membrane permeability and eventual cell lysis . The compound’s guanidyl side chain interacts with the active center of LTA synthetase, inhibiting LTA biosynthesis and accelerating LTA release .

Comparación Con Compuestos Similares

Azalomycin F is part of a family of guanidine-containing polyhydroxy macrolides. Similar compounds include niphimycins and other azalomycin analogs . What sets this compound apart is its broad-spectrum antimicrobial activity and its ability to disrupt bacterial biofilms . This makes it a unique and valuable compound in the fight against antimicrobial resistance.

Propiedades

Número CAS |

11003-24-0 |

|---|---|

Fórmula molecular |

C55H93N3O17 |

Peso molecular |

1068.3 g/mol |

Nombre IUPAC |

3-[[(10E,12E,18E,20E)-15-[(E)-10-(diaminomethylideneamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,18,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C55H93N3O17/c1-32-17-14-19-36(5)51(35(4)16-12-10-8-9-11-13-23-58-54(56)57)74-53(71)37(6)20-15-18-33(2)45(63)29-46(64)38(7)43(61)22-21-34(3)48(66)31-55(72)52(70)47(65)28-42(75-55)27-41(73-50(69)30-49(67)68)25-39(59)24-40(60)26-44(32)62/h8-9,14-15,17-20,33-36,38-48,51-52,59-66,70,72H,10-13,16,21-31H2,1-7H3,(H,67,68)(H4,56,57,58)/b9-8+,18-15+,19-14+,32-17+,37-20+ |

Clave InChI |

UVUPYXTUQSCQRV-PEKXHOPKSA-N |

SMILES |

CC1CCC(C(C(CC(C(C=CC=C(C(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCN=C(N)N)C)C)O)O)C)O |

SMILES isomérico |

CC1CCC(C(C(CC(C(/C=C/C=C(/C(=O)OC(C(/C=C/C=C(/C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)\C)C)C(C)CCC/C=C/CCCN=C(N)N)\C)C)O)O)C)O |

SMILES canónico |

CC1CCC(C(C(CC(C(C=CC=C(C(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCN=C(N)N)C)C)O)O)C)O |

Sinónimos |

azalomycin F azalomycin-F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.